molecular formula C16H18ClN7 B12242586 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B12242586
M. Wt: 343.8 g/mol
InChI Key: HBNXZDYQTQFXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of pyrazole and pyrimidine derivatives, which are subjected to cyclization reactions in the presence of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . By inhibiting PDE10A, the compound can modulate various cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and their derivatives. For example:

Compared to these compounds, 5-chloro-N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)pyrimidin-2-amine is unique due to its specific structural features and its potent inhibitory activity against PDE10A, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H18ClN7

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H18ClN7/c1-22(16-18-10-12(17)11-19-16)13-3-7-23(8-4-13)14-5-9-24-15(21-14)2-6-20-24/h2,5-6,9-11,13H,3-4,7-8H2,1H3

InChI Key

HBNXZDYQTQFXDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=NN3C=C2)C4=NC=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.